2-(2-Boc-aminoethyl)amino-3-iodopyridine
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Overview
Description
2-(2-Boc-aminoethyl)amino-3-iodopyridine is a chemical compound with the molecular formula C12H18IN3O2 and a molecular weight of 363.20 g/mol . It is primarily used in laboratory settings for research purposes, particularly in the field of proteomics . The compound is characterized by the presence of a pyridine ring substituted with an iodine atom and a Boc-protected aminoethyl group.
Preparation Methods
The synthesis of 2-(2-Boc-aminoethyl)amino-3-iodopyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodopyridine and tert-butyl carbamate.
Reaction Conditions: The reaction involves the nucleophilic substitution of the iodine atom on the pyridine ring with the Boc-protected aminoethyl group. This is usually achieved under basic conditions using a suitable base like sodium hydride or potassium carbonate.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-(2-Boc-aminoethyl)amino-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.
Deprotection Reactions: The Boc-protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid, yielding the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Boc-aminoethyl)amino-3-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the labeling and modification of biomolecules.
Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the field of cancer research.
Mechanism of Action
The specific mechanism of action of 2-(2-Boc-aminoethyl)amino-3-iodopyridine is not well-documented. its effects are likely related to its ability to undergo various chemical transformations, allowing it to interact with biological molecules and systems. The molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
2-(2-Boc-aminoethyl)amino-3-iodopyridine can be compared with other similar compounds, such as:
2-(2-Boc-aminoethyl)amino-3-bromopyridine: Similar structure but with a bromine atom instead of iodine.
2-(2-Boc-aminoethyl)amino-3-chloropyridine: Similar structure but with a chlorine atom instead of iodine.
2-(2-Boc-aminoethyl)amino-3-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in unique chemical reactions compared to its halogenated counterparts .
Properties
Molecular Formula |
C12H18IN3O2 |
---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3-iodopyridin-2-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-8-7-15-10-9(13)5-4-6-14-10/h4-6H,7-8H2,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
RHBATGHZRRPELS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=CC=N1)I |
Origin of Product |
United States |
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